

# Structural Elucidation of 2,4-Difluorophenacylamine Hydrochloride: A Technical Guide

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## Compound of Interest

**Compound Name:** 2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride

**Cat. No.:** B113019

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2,4-Difluorophenacylamine hydrochloride (CAS No: 786719-60-6). The document details the expected analytical data and methodologies for its characterization, based on established principles of organic spectroscopy and analysis of analogous structures, due to the limited availability of specific experimental data in public databases.

## Chemical Structure and Properties

2,4-Difluorophenacylamine hydrochloride is the hydrochloride salt of an alpha-amino ketone. The structure consists of a 2,4-difluorinated benzene ring attached to a carbonyl group, which is adjacent to a methylene group bearing a primary amine. The amine is protonated to form the hydrochloride salt.

Identifier	Value
IUPAC Name	2-amino-1-(2,4-difluorophenyl)ethan-1-one hydrochloride
CAS Number	786719-60-6
Molecular Formula	C <sub>8</sub> H <sub>8</sub> ClF <sub>2</sub> NO
Molecular Weight	207.61 g/mol

## Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data from key spectroscopic techniques for the structural confirmation of 2,4-Difluorophenacylamine hydrochloride.

### <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Predicted data in DMSO-d<sub>6</sub> at 400 MHz.

Chemical Shift (δ, ppm)	Multiplicity	Integration	Coupling Constants (J, Hz)	Assignment
~8.30	broad s	3H	-	-NH <sub>3</sub> <sup>+</sup>
~7.95	td	1H	J ≈ 8.8, 6.4 Hz	Ar-H (H6)
~7.50	ddd	1H	J ≈ 9.2, 9.2, 2.4 Hz	Ar-H (H5)
~7.30	td	1H	J ≈ 8.8, 2.4 Hz	Ar-H (H3)
~4.80	s	2H	-	-CH <sub>2</sub> -

### <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Predicted data in DMSO-d<sub>6</sub> at 100 MHz.

Chemical Shift ( $\delta$ , ppm)	Multiplicity (due to C-F coupling)	Assignment
~192.0	d, $J \approx 4$ Hz	C=O
~165.0	dd, $J \approx 255, 12$ Hz	C-F (C2)
~162.5	dd, $J \approx 255, 12$ Hz	C-F (C4)
~132.5	dd, $J \approx 10, 3$ Hz	Ar-C (C6)
~122.0	dd, $J \approx 14, 4$ Hz	Ar-C (C1)
~112.5	dd, $J \approx 22, 4$ Hz	Ar-C (C5)
~105.0	t, $J \approx 26$ Hz	Ar-C (C3)
~45.0	s	-CH <sub>2</sub> -

## FTIR (Fourier-Transform Infrared) Spectroscopy

Wave Number (cm <sup>-1</sup> )	Intensity	Assignment
3200-2800	Strong, Broad	N-H stretch (Ammonium salt)
~1680	Strong	C=O stretch (Ketone)
~1615, 1500	Medium-Strong	C=C stretch (Aromatic ring)
~1270	Strong	C-F stretch
~1140	Strong	C-F stretch

## Mass Spectrometry (MS)

Technique	m/z Value	Assignment
ESI+	172.05	[M+H] <sup>+</sup> (protonated free base)
ESI+	155.05	[M+H - NH <sub>3</sub> ] <sup>+</sup>
ESI+	141.02	[C <sub>7</sub> H <sub>4</sub> F <sub>2</sub> O] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Accurately weigh 5-10 mg of 2,4-Difluorophenacylamine hydrochloride.
- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO- $d_6$ ) in a clean, dry vial.
- Transfer the solution into a 5 mm NMR tube.

Instrument Parameters (for a 400 MHz spectrometer):

- $^1\text{H}$  NMR:
  - Pulse Program: Standard single pulse (zg30)
  - Spectral Width: -2 to 12 ppm
  - Acquisition Time: ~4 seconds
  - Relaxation Delay: 2 seconds
  - Number of Scans: 16
- $^{13}\text{C}$  NMR:
  - Pulse Program: Proton-decoupled single pulse (zgpg30)
  - Spectral Width: -10 to 220 ppm
  - Acquisition Time: ~1.5 seconds
  - Relaxation Delay: 2 seconds

- Number of Scans: 1024

#### Data Processing:

- Apply Fourier transformation to the raw Free Induction Decay (FID) data.
- Perform phase and baseline corrections.
- Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for  $^1\text{H}$  and 39.52 ppm for  $^{13}\text{C}$ ).

## Fourier-Transform Infrared (FTIR) Spectroscopy

#### Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid 2,4-Difluorophenacylamine hydrochloride sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

#### Instrument Parameters:

- Spectral Range: 4000-400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Number of Scans: 16
- A background spectrum should be collected prior to the sample scan.

## Mass Spectrometry (MS)

#### Sample Preparation (Electrospray Ionization - ESI):

- Prepare a dilute solution of the sample ( $\sim 0.1$  mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

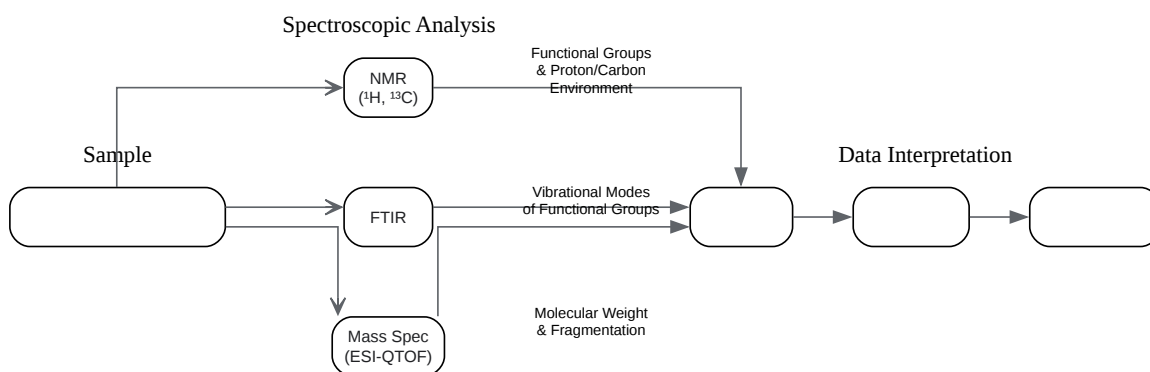
- A small amount of formic acid can be added to promote protonation if analyzing the free base.

Instrument Parameters (for a Quadrupole Time-of-Flight - QTOF instrument):

- Ionization Mode: ESI Positive
- Capillary Voltage: 3.5 kV
- Sampling Cone Voltage: 30 V
- Source Temperature: 120 °C
- Desolvation Temperature: 350 °C
- Mass Range: 50-500 m/z

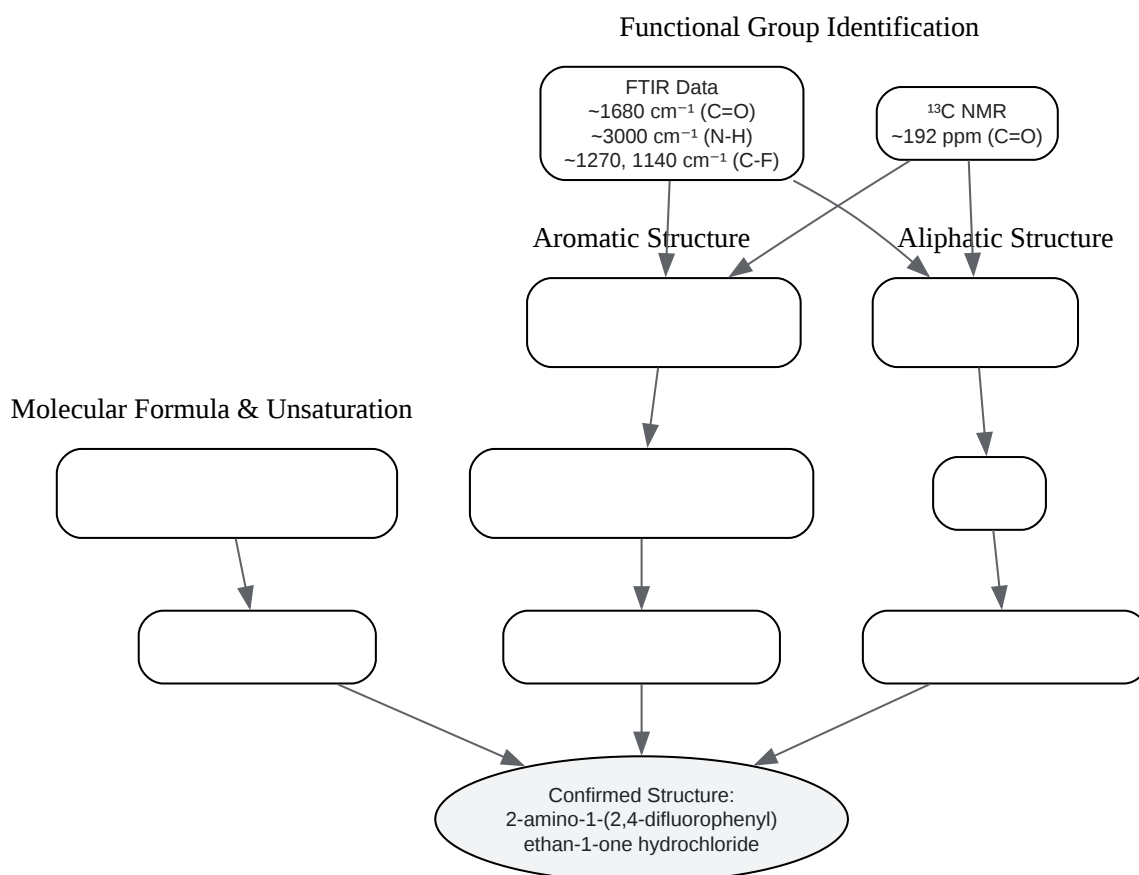
## Visualizations

The following diagrams illustrate the logical workflow and structural relationships in the elucidation of 2,4-Difluorophenacylamine hydrochloride.



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**Caption:** Experimental workflow for structural elucidation.



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**Caption:** Logical relationships in the spectral data interpretation.

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